1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
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Description
1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C27H30ClN5O and its molecular weight is 476.02. The purity is usually 95%.
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Biological Activity
The compound 1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine , often referred to as a pyrazolo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound is complex, featuring a piperazine ring linked to a pyrazolo[1,5-a]pyrimidine moiety and a chloro-substituted methoxyphenyl group. This unique combination of functional groups is believed to contribute to its diverse biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 0.01 | Induction of apoptosis and inhibition of CDK2 |
NCI-H460 (Lung) | 0.03 | Inhibition of Aurora-A kinase |
SF-268 (Brain) | 31.5 | Disassembly of microtubules |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, with IC50 values significantly lower than many standard chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects appears multifaceted:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Kinase Inhibition : It selectively inhibits key kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation.
- Microtubule Disruption : The compound's interaction with tubulin leads to microtubule destabilization, further contributing to its anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications on the phenyl and piperazine rings can significantly influence potency:
- Chloro and Methoxy Substituents : The presence of chloro and methoxy groups enhances lipophilicity and receptor binding affinity.
- Dimethyl and Methyl Groups : These substitutions on the pyrazolo ring are associated with increased cytotoxicity against specific cancer cell lines .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF7 Cells : The compound was tested against MCF7 breast cancer cells, demonstrating an IC50 value of 0.01 µM, indicating strong potential for further development as a targeted therapy.
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, suggesting effective systemic bioavailability and therapeutic action.
- Combination Therapy Trials : Preliminary trials combining this compound with existing chemotherapeutics have shown synergistic effects, enhancing overall treatment efficacy while reducing side effects .
Properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O/c1-18-5-7-21(8-6-18)26-20(3)30-33-25(15-19(2)29-27(26)33)32-13-11-31(12-14-32)17-22-16-23(28)9-10-24(22)34-4/h5-10,15-16H,11-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGDLMJSLSLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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